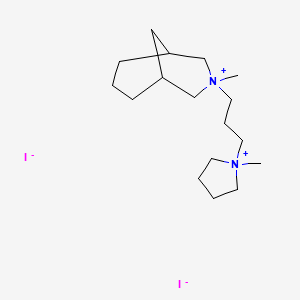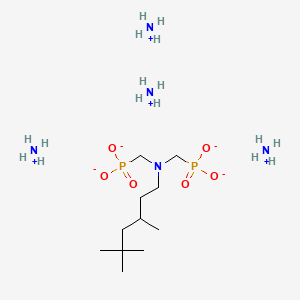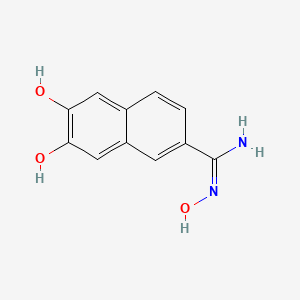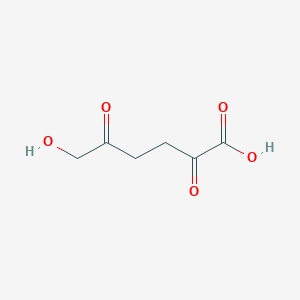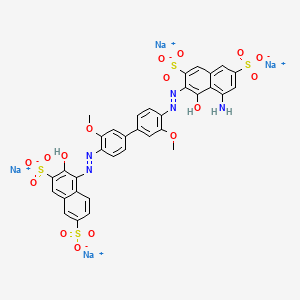
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane is a complex organic compound characterized by its long chain of carbon and oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane typically involves the polymerization of ethylene oxide. This process can be catalyzed by various agents, such as potassium hydroxide or sodium hydroxide, under controlled temperature and pressure conditions. The reaction proceeds through a ring-opening polymerization mechanism, where ethylene oxide units are added sequentially to form the long PEG chain.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The process is carefully monitored to ensure the desired molecular weight and chain length are achieved. The final product is then purified through various techniques, such as distillation or chromatography, to remove any unreacted monomers or impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane has numerous applications in scientific research:
Chemistry: It is used as a solvent, surfactant, and stabilizer in various chemical reactions and processes.
Biology: It serves as a biocompatible material for drug delivery systems, tissue engineering, and as a component in various biological assays.
Medicine: It is utilized in the formulation of pharmaceuticals, particularly in the development of controlled-release drug delivery systems.
Industry: It is employed in the production of cosmetics, personal care products, and as a lubricant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane is primarily based on its ability to interact with biological membranes and proteins. Its long PEG chain allows it to form stable complexes with various molecules, enhancing their solubility and stability. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s biocompatibility and low toxicity make it an ideal candidate for use in drug delivery and other biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxatritriacontane: This compound has a similar structure but with an additional oxygen atom in the chain.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatritriacontane: This compound has two additional oxygen atoms compared to 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane.
Uniqueness
This compound is unique due to its specific chain length and the number of oxygen atoms, which confer distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic regions makes it particularly useful in applications requiring solubility and stability in both aqueous and organic environments.
Propiedades
Número CAS |
27762-70-5 |
|---|---|
Fórmula molecular |
C22H46O11 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C22H46O11/c1-23-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-22-20-32-18-16-30-14-12-28-10-8-26-6-4-24-2/h3-22H2,1-2H3 |
Clave InChI |
PDEOEGJBHWWNIL-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


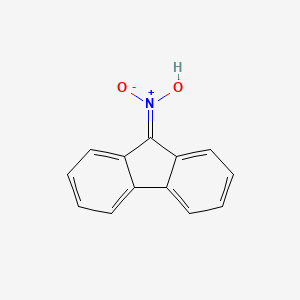
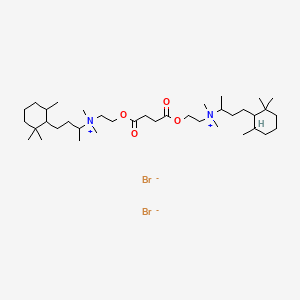

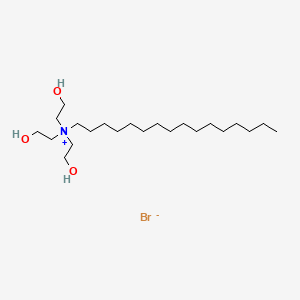
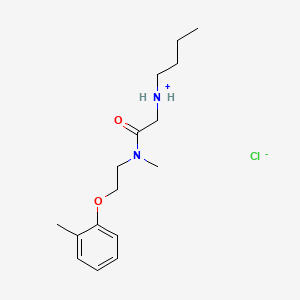

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
